Boc-D-glu(obzl)-osu
Overview
Description
Boc-D-glutamic acid α-benzyl ester N-hydroxysuccinimide ester: is a compound commonly used in peptide synthesis. It is a derivative of D-glutamic acid, where the amino group is protected by a tert-butoxycarbonyl (Boc) group, and the carboxyl group is esterified with benzyl alcohol. The N-hydroxysuccinimide ester (OSu) is a reactive group that facilitates the coupling of the compound with other amino acids or peptides.
Scientific Research Applications
Chemistry:
Peptide Synthesis: Boc-D-glutamic acid α-benzyl ester N-hydroxysuccinimide ester is widely used as a building block in solid-phase peptide synthesis (SPPS) to introduce D-glutamic acid residues into peptides.
Biology:
Protein Engineering: The compound is used in the synthesis of modified peptides and proteins for studying protein structure and function.
Medicine:
Drug Development: It is employed in the synthesis of peptide-based drugs and therapeutic agents, including enzyme inhibitors and receptor agonists/antagonists.
Industry:
Biotechnology: The compound is used in the production of peptide-based biomaterials and bioconjugates for various industrial applications.
Mechanism of Action
Target of Action
Boc-D-glu(obzl)-osu, also known as Boc-D-glutamic acid 1-benzyl ester , is primarily used in solid-phase peptide synthesis (SPPS) to create unique peptides . The primary targets of this compound are the amino acid residues in the peptide chain .
Mode of Action
This compound interacts with its targets by influencing the secretion of anabolic hormones . This interaction results in changes in the supply of fuel during exercise, mental performance during stress-related tasks, and prevention of exercise-induced muscle damage .
Biochemical Pathways
This compound affects the biochemical pathways related to the secretion of anabolic hormones . The downstream effects of these pathways include increased fuel supply during exercise, improved mental performance during stress-related tasks, and reduced exercise-induced muscle damage .
Result of Action
The molecular and cellular effects of this compound’s action include the secretion of anabolic hormones, supply of fuel during exercise, improved mental performance during stress-related tasks, and prevention of exercise-induced muscle damage .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
Boc-D-glu(obzl)-osu plays a significant role in biochemical reactions, particularly in the synthesis of peptides. It is an N-terminal protected amino acid used in solid-phase peptide synthesis (SPPS) to create unique peptides containing glutamate benzyl ester residues . The compound interacts with various enzymes and proteins during the synthesis process. For instance, it serves as a substrate for vitamin K-dependent carboxylation, which is crucial for the post-translational modification of certain proteins . The interactions between this compound and these biomolecules are essential for the successful synthesis of peptides with specific functional properties.
Cellular Effects
This compound influences various cellular processes, particularly those related to peptide synthesis. Amino acids and their derivatives, including this compound, have been recognized for their ergogenic properties. They influence the secretion of anabolic hormones, supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage . These effects are mediated through the compound’s impact on cell signaling pathways, gene expression, and cellular metabolism. By modulating these processes, this compound contributes to the overall functionality and health of cells.
Molecular Mechanism
The molecular mechanism of this compound involves its role as a protected amino acid in peptide synthesis. The compound exerts its effects by binding to specific biomolecules, such as enzymes and proteins, during the synthesis process. This binding interaction is crucial for the protection of the amino group, allowing for the sequential addition of amino acids to form peptides . Additionally, this compound may influence enzyme activity by either inhibiting or activating specific enzymes involved in peptide synthesis. These molecular interactions are essential for the successful creation of peptides with desired properties.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider during peptide synthesis. This compound is typically stored at -20°C to maintain its stability for up to three years in powder form . In solvent, it remains stable for six months at -80°C and one month at -20°C . Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro and in vivo settings. These temporal effects are crucial for understanding the compound’s behavior and optimizing its use in peptide synthesis.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that amino acid derivatives, including this compound, can have beneficial effects at certain dosages, such as enhancing physical and mental performance . At high doses, the compound may exhibit toxic or adverse effects. It is important to determine the optimal dosage to achieve the desired effects while minimizing potential toxicity. These dosage effects are critical for the safe and effective use of this compound in research and therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to peptide synthesis. The compound interacts with enzymes and cofactors that facilitate the formation of peptide bonds and the incorporation of glutamate residues into peptides . These interactions can influence metabolic flux and metabolite levels, contributing to the overall efficiency of peptide synthesis. Understanding the metabolic pathways involving this compound is essential for optimizing its use in biochemical research and applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are important factors that influence its activity and function. The compound is transported through specific transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cell, this compound can localize to specific compartments or organelles, where it exerts its effects on peptide synthesis. The distribution of the compound within tissues can also impact its overall efficacy and safety in research and therapeutic applications.
Subcellular Localization
This compound exhibits specific subcellular localization patterns that are crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns can influence the compound’s interactions with biomolecules and its overall efficacy in peptide synthesis. Understanding the subcellular localization of this compound is important for optimizing its use in biochemical research and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Boc-D-glutamic acid α-benzyl ester N-hydroxysuccinimide ester typically involves the following steps:
Protection of the amino group: The amino group of D-glutamic acid is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as sodium bicarbonate.
Esterification: The carboxyl group of the protected D-glutamic acid is esterified with benzyl alcohol using a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Formation of the N-hydroxysuccinimide ester: The resulting Boc-D-glutamic acid α-benzyl ester is then reacted with N-hydroxysuccinimide (NHS) and a coupling reagent like DCC to form the N-hydroxysuccinimide ester.
Industrial Production Methods: Industrial production of Boc-D-glutamic acid α-benzyl ester N-hydroxysuccinimide ester follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve high yields and purity. The use of automated peptide synthesizers and continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Boc-D-glutamic acid α-benzyl ester N-hydroxysuccinimide ester undergoes nucleophilic substitution reactions with amino groups of other amino acids or peptides, forming peptide bonds.
Deprotection Reactions: The Boc protecting group can be removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA), to expose the free amino group.
Hydrolysis: The ester bond can be hydrolyzed under basic conditions, such as treatment with sodium hydroxide, to yield the corresponding carboxylic acid.
Common Reagents and Conditions:
Coupling Reagents: Dicyclohexylcarbodiimide (DCC), N,N’-diisopropylcarbodiimide (DIC)
Catalysts: 4-dimethylaminopyridine (DMAP), N-hydroxybenzotriazole (HOBt)
Deprotection Reagents: Trifluoroacetic acid (TFA), hydrochloric acid (HCl)
Hydrolysis Reagents: Sodium hydroxide (NaOH), potassium hydroxide (KOH)
Major Products:
Peptides: Formed through coupling reactions with other amino acids or peptides.
Free Amino Acids: Obtained after deprotection of the Boc group.
Carboxylic Acids: Resulting from hydrolysis of the ester bond.
Comparison with Similar Compounds
Boc-L-glutamic acid α-benzyl ester N-hydroxysuccinimide ester: Similar in structure but contains L-glutamic acid instead of D-glutamic acid.
Boc-D-glutamic acid α-benzyl ester: Lacks the N-hydroxysuccinimide ester group, making it less reactive for peptide coupling.
Boc-D-glutamic acid α-tert-butyl ester N-hydroxysuccinimide ester: Contains a tert-butyl ester group instead of a benzyl ester group.
Uniqueness: Boc-D-glutamic acid α-benzyl ester N-hydroxysuccinimide ester is unique due to its combination of the Boc protecting group, benzyl ester, and N-hydroxysuccinimide ester. This combination provides high reactivity for peptide coupling, stability during synthesis, and ease of deprotection, making it a valuable reagent in peptide synthesis.
Properties
IUPAC Name |
5-O-benzyl 1-O-(2,5-dioxopyrrolidin-1-yl) (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O8/c1-21(2,3)30-20(28)22-15(19(27)31-23-16(24)10-11-17(23)25)9-12-18(26)29-13-14-7-5-4-6-8-14/h4-8,15H,9-13H2,1-3H3,(H,22,28)/t15-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVJBCWSNHLGDLQ-OAHLLOKOSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC(=O)OCC1=CC=CC=C1)C(=O)ON2C(=O)CCC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CCC(=O)OCC1=CC=CC=C1)C(=O)ON2C(=O)CCC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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